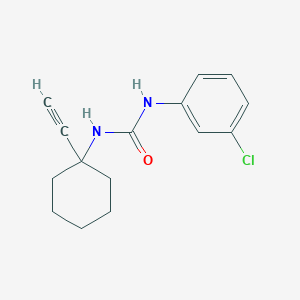
1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea, also known as CPP-109, is a small molecule that has been studied for its potential therapeutic applications in the treatment of addiction and other neurological disorders. CPP-109 acts as an inhibitor of the enzyme histone deacetylase (HDAC), which has been implicated in the regulation of gene expression and the formation of long-term memories. In
Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition Performance: A study by Mistry et al. (2011) evaluated the efficacy of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. Although the specific compound "1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea" was not directly investigated, related urea derivatives demonstrated significant corrosion inhibition capabilities. This suggests potential applications of similar compounds in protecting metals against corrosion in acidic environments (Mistry, Patel, Patel, & Jauhari, 2011).
Electronic and Optical Properties
- Electronic and Optical Properties: Shkir et al. (2018) explored the electronic, optical, and nonlinear optical properties of a chalcone derivative, highlighting the importance of such compounds in optoelectronic device fabrication. This aligns with potential research interests in the optical properties of "1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea" for similar applications (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).
Environmental Impact
- Environmental Occurrence of Urea Derivatives: Halden and Paull (2004) reported on the environmental detection of triclocarban, a related chlorophenyl urea compound, emphasizing the need for analytical techniques to monitor such substances due to their potential environmental impacts. This underscores the importance of understanding the environmental fate and behavior of related compounds, including "1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea" (Halden & Paull, 2004).
Photodegradation and Toxicity
- Photodegradation Studies: Research by Guoguang et al. (2001) on the photodegradation of a similar urea compound provides insights into the environmental persistence and potential toxicity of photodegradation products. Such studies are vital for assessing the environmental safety of "1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea" and related chemicals (Guoguang, Xiangning, & Xiao-bai, 2001).
Anticonvulsant Effects
- Anticonvulsant Activity: A study by Vengerovskii et al. (2014) examined the effects of a urea derivative with anticonvulsant properties on bioelectric activity and ion content in brain structures. While focusing on a different urea compound, the research highlights the potential of urea derivatives, including "1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea," in modulating neuronal activity for therapeutic purposes (Vengerovskii, Vaizova, Smagina, & Khudoleĭ, 2014).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1-ethynylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-2-15(9-4-3-5-10-15)18-14(19)17-13-8-6-7-12(16)11-13/h1,6-8,11H,3-5,9-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSZHTLQAAFJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2807846.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2807847.png)
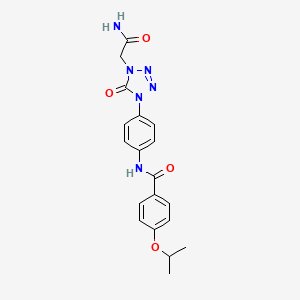
![N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2807850.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807851.png)
![1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2807852.png)
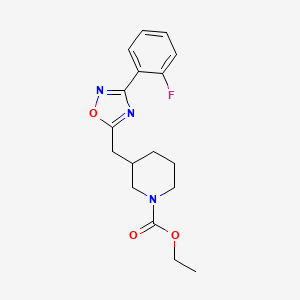
![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2807860.png)
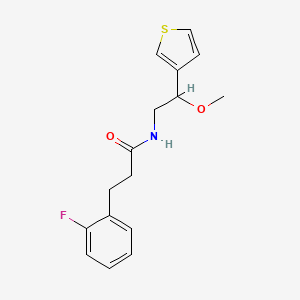
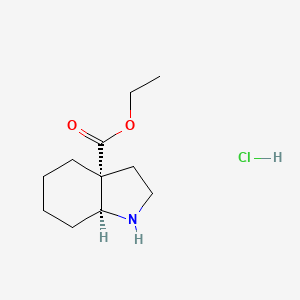
![4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2807863.png)
![N-(1-Cyanocyclohexyl)-2-[(3R,4R)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]acetamide](/img/structure/B2807864.png)
![Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2807865.png)